molecular formula C14H16N2OS B2496180 3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide CAS No. 863512-65-6

3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide

Cat. No.: B2496180
CAS No.: 863512-65-6
M. Wt: 260.36
InChI Key: OMRPKZXZBRVGHP-UHFFFAOYSA-N
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Description

3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide is a compound that features a benzamide core with a thiazole ring and methyl groups attached. This compound is part of the thiazole family, which is known for its diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Biochemical Analysis

Biochemical Properties

3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the thiazole ring in the compound can undergo electrophilic and nucleophilic substitutions, which are crucial for its interaction with biomolecules . The compound has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to modulate the activity of key signaling molecules, thereby affecting cellular responses such as proliferation, apoptosis, and differentiation . Additionally, it can alter gene expression patterns, leading to changes in protein synthesis and cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The thiazole ring’s ability to participate in electrophilic and nucleophilic reactions allows it to bind to active sites of enzymes, either inhibiting or activating them . This binding can lead to changes in enzyme conformation and activity, ultimately affecting downstream biochemical pathways . The compound may also influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in sustained alterations in cellular processes, which are important for understanding its potential therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At higher doses, it may cause toxic or adverse effects, including cellular damage or organ toxicity . Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of the compound .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further influence its biological activity . Studying these pathways helps in understanding the compound’s pharmacokinetics and potential drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its efficacy and toxicity, making it important to study these aspects for therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound may be directed to specific organelles, such as the nucleus or mitochondria, where it can exert its biochemical effects . Understanding its localization is essential for elucidating its mechanism of action and potential therapeutic targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide typically involves the formation of the thiazole ring followed by the attachment of the benzamide group. One common method involves the reaction of 2-methyl-1,3-thiazole with an appropriate benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines .

Scientific Research Applications

3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide is unique due to its specific substitution pattern and the combination of the benzamide and thiazole functionalities.

Properties

IUPAC Name

3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS/c1-10-4-3-5-12(8-10)14(17)15-7-6-13-9-18-11(2)16-13/h3-5,8-9H,6-7H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMRPKZXZBRVGHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCCC2=CSC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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